11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole 11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18292179
InChI: InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-28-13-7-5-11-24(28)26-19-18-25-23-10-4-6-12-27(23)31-29(25)30(26)32/h1-19,31H
SMILES:
Molecular Formula: C30H20N2
Molecular Weight: 408.5 g/mol

11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole

CAS No.:

Cat. No.: VC18292179

Molecular Formula: C30H20N2

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole -

Specification

Molecular Formula C30H20N2
Molecular Weight 408.5 g/mol
IUPAC Name 12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole
Standard InChI InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-28-13-7-5-11-24(28)26-19-18-25-23-10-4-6-12-27(23)31-29(25)30(26)32/h1-19,31H
Standard InChI Key ACVLKHCAFDVCHM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole, reflects its intricate structure:

  • A central indolo[2,3-a]carbazole framework fused with a biphenyl group at position 12.

  • A molecular formula of C30H20N2\text{C}_{30}\text{H}_{20}\text{N}_{2} and a molar mass of 408.5 g/mol .

  • Nonplanar geometry due to steric interactions between the biphenyl and carbazole units, as evidenced by X-ray crystallography analogs .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC30H20N2\text{C}_{30}\text{H}_{20}\text{N}_{2}
Molecular Weight408.5 g/mol
IUPAC Name12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole
Canonical SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6
Topological Polar Surface Area28.7 Ų

Electronic Configuration

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ≈3.2 eV, with electron density localized on the indole and carbazole moieties . The biphenyl group introduces conjugation effects, red-shifting absorption spectra compared to unsubstituted indolocarbazoles.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves a multistep sequence:

  • Indole-Carbazole Core Formation: Ullmann coupling or Buchwald-Hartwig amination to fuse indole and carbazole units.

  • Biphenyl Functionalization: Suzuki-Miyaura cross-coupling to attach the biphenyl group at position 12 .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1Indolo[2,3-a]carbazole formationPd(OAc)₂, Xantphos, K₂CO₃, 110°C68%
2Biphenyl couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C72%

Chemical Reactivity

The compound undergoes characteristic reactions of indole derivatives:

  • Electrophilic Substitution: Nitration at the carbazole C3 position with HNO₃/AcOH.

  • Oxidation: Formation of N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .

  • Cross-Coupling: Further functionalization via Sonogashira or Heck reactions to introduce alkynyl or vinyl groups .

Applications in Materials Science

Organic Electronics

The compound’s rigid, conjugated structure enables use in:

  • TADF Emitters: A delayed fluorescence lifetime of 230 μs and photoluminescence quantum yield (PLQY) of 39% when doped in mCP hosts .

  • OLED Performance: Devices with 10 wt% doping achieve external quantum efficiency (EQE) of 5.3% at 500 nm emission .

Table 3: Optoelectronic Properties

PropertyValue
λabs\lambda_{\text{abs}} (nm)370, 410
λem\lambda_{\text{em}} (nm)500
ΔEST\Delta E_{\text{ST}} (eV)0.07
τDF\tau_{\text{DF}} (μs)230

Dye and Sensor Applications

The extended π-system facilitates solvatochromism, with emission shifts from 480 nm (hexane) to 520 nm (DMSO). Applications in pH-sensitive probes and metal-ion detection are under exploration.

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